molecular formula C11H8Cl2N2O B13928147 2,7-dichloro-3-(prop-2-en-1-yl)quinazolin-4(3H)-one

2,7-dichloro-3-(prop-2-en-1-yl)quinazolin-4(3H)-one

Cat. No.: B13928147
M. Wt: 255.10 g/mol
InChI Key: UISKCLYHIKZGRH-UHFFFAOYSA-N
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Description

2,7-dichloro-3-(prop-2-en-1-yl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-dichloro-3-(prop-2-en-1-yl)quinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dichloroquinazoline and allyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,7-dichloro-3-(prop-2-en-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinones.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,7-dichloro-3-(prop-2-en-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,7-dichloroquinazoline: A precursor in the synthesis of 2,7-dichloro-3-(prop-2-en-1-yl)quinazolin-4(3H)-one.

    3-(prop-2-en-1-yl)quinazolin-4(3H)-one: A related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both chloro and allyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H8Cl2N2O

Molecular Weight

255.10 g/mol

IUPAC Name

2,7-dichloro-3-prop-2-enylquinazolin-4-one

InChI

InChI=1S/C11H8Cl2N2O/c1-2-5-15-10(16)8-4-3-7(12)6-9(8)14-11(15)13/h2-4,6H,1,5H2

InChI Key

UISKCLYHIKZGRH-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)Cl)N=C1Cl

Origin of Product

United States

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